Lipophilicity (XLogP3-AA) Differentiation vs. Positional Isomer CAS 941987-80-0
The target compound exhibits a calculated XLogP3-AA of 0.8 compared to 0.9 for its positional isomer 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941987-80-0), representing an 11.1% lower computed lipophilicity when the methoxyethyl group resides on the indole nitrogen rather than the urea nitrogen [1][2]. This difference, while modest in absolute magnitude, is directionally consistent with the increased solvent exposure of the polar methoxyethyl moiety when attached to the indole N1 position and may influence membrane permeability and off-target binding profiles in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | Positional isomer CAS 941987-80-0: XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3-AA = -0.1 (11.1% lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity can translate to reduced non-specific protein binding and improved aqueous solubility, which are critical parameters for high-throughput screening assay reliability and lead optimization.
- [1] PubChem Compound Summary CID 40519786. Computed Properties: XLogP3-AA = 0.8. National Center for Biotechnology Information. Accessed 27 Apr 2026. View Source
- [2] PubChem Compound Summary CID 18582291. Computed Properties: XLogP3-AA = 0.9. National Center for Biotechnology Information. Accessed 27 Apr 2026. View Source
